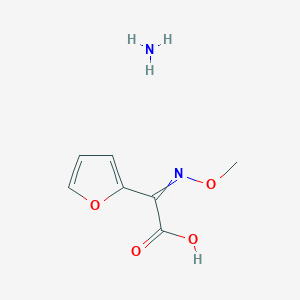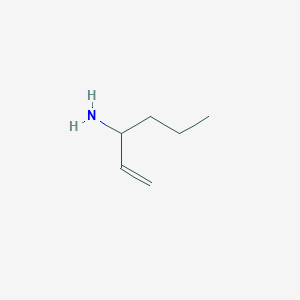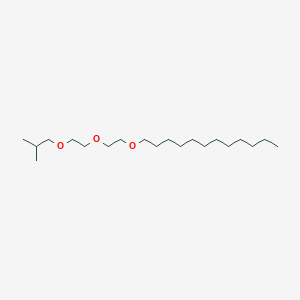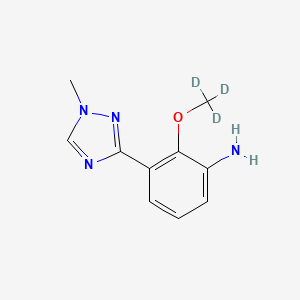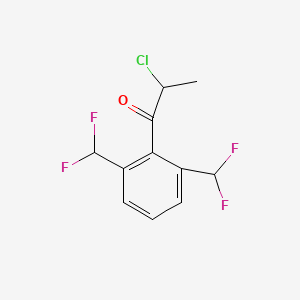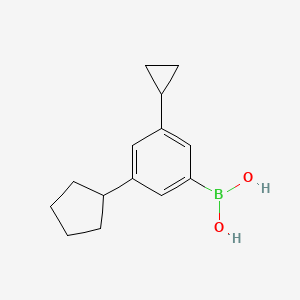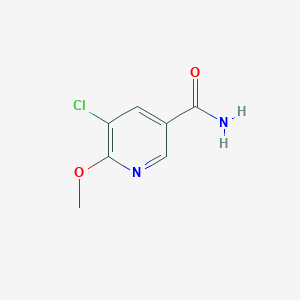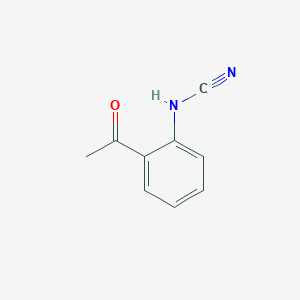
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is an organic compound characterized by the presence of a tolyl group, trifluoromethyl groups, and a pentanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol typically involves the reaction of p-tolyl derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst to facilitate the reaction between p-tolyl alcohol and trifluoromethyl ketones . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tolyl group may facilitate binding to specific protein sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonic acid: Shares the tolyl group but differs in its sulfonic acid functionality.
Trifluoromethylbenzene: Contains trifluoromethyl groups but lacks the diol and tolyl components.
Pentanediol: Similar backbone structure but lacks the trifluoromethyl and tolyl groups.
Uniqueness
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to the combination of its trifluoromethyl groups, tolyl group, and diol functionality. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
101931-59-3 |
|---|---|
Molecular Formula |
C13H14F6O2 |
Molecular Weight |
316.24 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3 |
InChI Key |
JHEVMLMNUBLWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


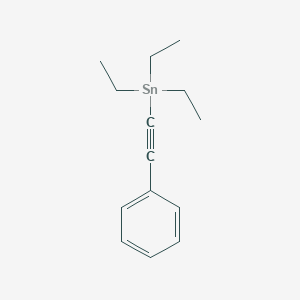
![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
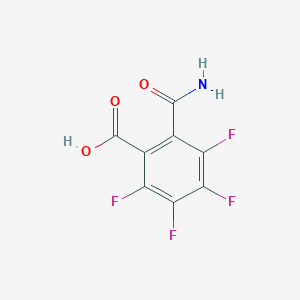
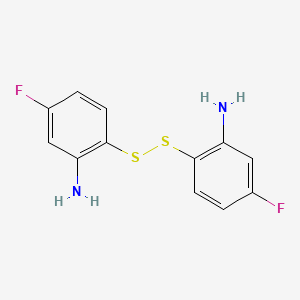
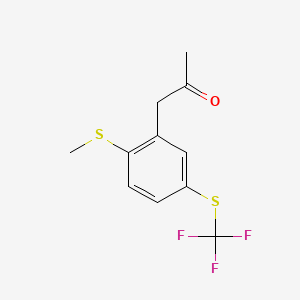
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
